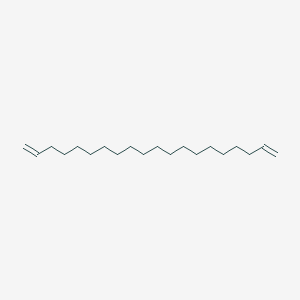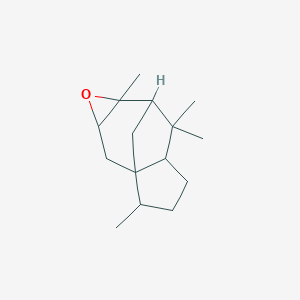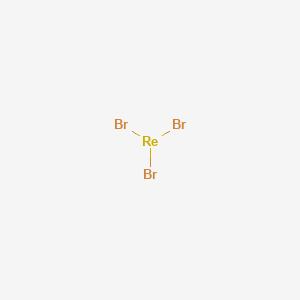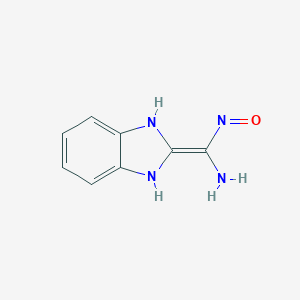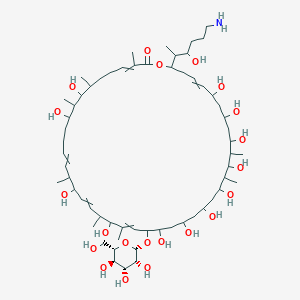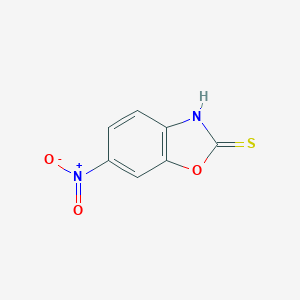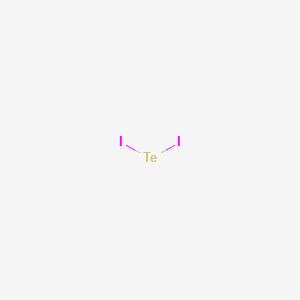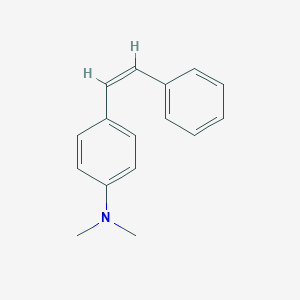
cis-4-Dimethylaminostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-4-Dimethylaminostilbene (DAS) is a synthetic organic compound that belongs to the stilbene family. DAS is widely used in scientific research for its unique optical properties, which make it an ideal probe for various biological and chemical processes.
Mécanisme D'action
The mechanism of action of cis-4-Dimethylaminostilbene is based on its unique optical properties. cis-4-Dimethylaminostilbene has a planar structure and a conjugated system of double bonds, which makes it highly fluorescent. When cis-4-Dimethylaminostilbene is excited by light of a specific wavelength, it undergoes a transition from the ground state to the excited state, emitting light at a longer wavelength. The intensity and wavelength of the emitted light depend on the local environment of the cis-4-Dimethylaminostilbene molecule, such as pH, temperature, and the presence of other molecules.
Effets Biochimiques Et Physiologiques
Cis-4-Dimethylaminostilbene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that cis-4-Dimethylaminostilbene is a synthetic compound and should be handled with care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of cis-4-Dimethylaminostilbene is its high fluorescence intensity and stability, which makes it an ideal probe for fluorescence-based assays. cis-4-Dimethylaminostilbene is also highly soluble in water, which makes it easy to use in biological systems. However, one of the limitations of cis-4-Dimethylaminostilbene is its sensitivity to pH and temperature, which can affect the fluorescence intensity and wavelength.
Orientations Futures
There are several future directions for the use of cis-4-Dimethylaminostilbene in scientific research. One of the areas of interest is the development of cis-4-Dimethylaminostilbene-based sensors for detecting specific biomolecules in complex biological systems. Another area of interest is the use of cis-4-Dimethylaminostilbene in the development of new imaging techniques for studying biological processes in vivo. Additionally, the use of cis-4-Dimethylaminostilbene in the development of new therapeutic agents for the treatment of various diseases is an area of active research.
Conclusion:
In conclusion, cis-4-Dimethylaminostilbene is a versatile compound that has a wide range of applications in scientific research. Its unique optical properties make it an ideal probe for studying various biological and chemical processes. The synthesis of cis-4-Dimethylaminostilbene is relatively simple, and its low toxicity makes it safe to use in the laboratory. With the continued development of new applications and techniques, cis-4-Dimethylaminostilbene is likely to remain an important tool in scientific research for years to come.
Méthodes De Synthèse
Cis-4-Dimethylaminostilbene can be synthesized by the reaction of 4-dimethylaminobenzaldehyde with malonic acid in the presence of a base. The resulting product is then subjected to cyclization to form the final compound. The purity of the synthesized cis-4-Dimethylaminostilbene can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
Cis-4-Dimethylaminostilbene has a wide range of applications in scientific research, including fluorescence labeling, imaging, and detection of biomolecules. cis-4-Dimethylaminostilbene is a highly fluorescent compound and has been used as a probe for studying various biological processes such as protein-protein interactions, enzyme activity, and DNA damage. cis-4-Dimethylaminostilbene has also been used as a fluorescent sensor for detecting metal ions and other small molecules.
Propriétés
Numéro CAS |
14301-11-2 |
|---|---|
Nom du produit |
cis-4-Dimethylaminostilbene |
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(Z)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8- |
Clé InChI |
XGHHHPDRXLIMPM-HJWRWDBZSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C\C2=CC=CC=C2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



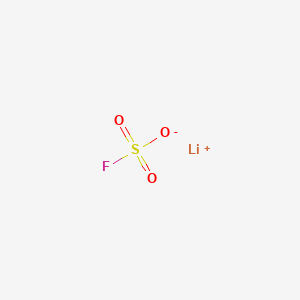
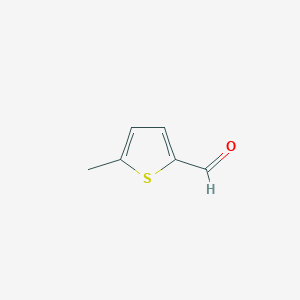
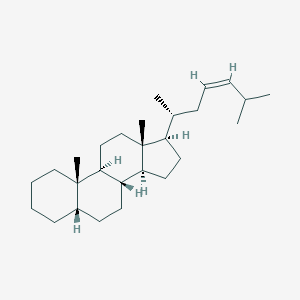
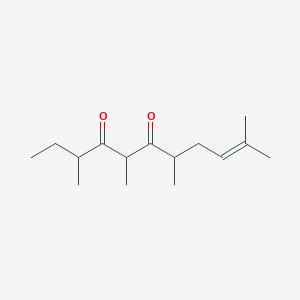
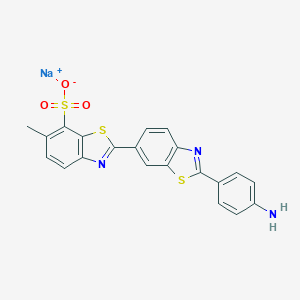
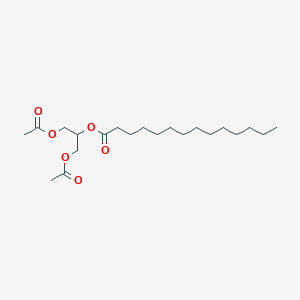
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
